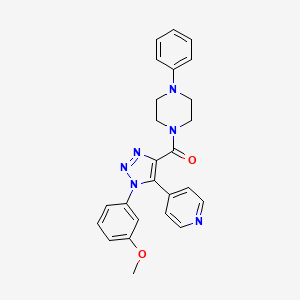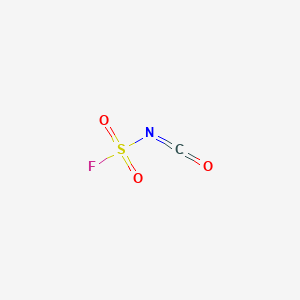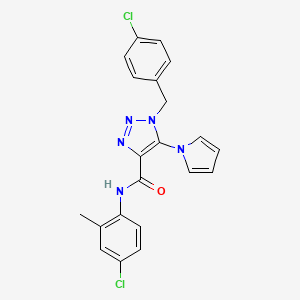![molecular formula C22H19BrClF2N3 B2967347 (S)-6-(5-(7-bromo-9,9-difluoro-9H-fluoren-2-yl)-1H-imidazol-2-yl)-5-azaspiro[2.4]heptane hydrochloride CAS No. 2004675-25-4](/img/structure/B2967347.png)
(S)-6-(5-(7-bromo-9,9-difluoro-9H-fluoren-2-yl)-1H-imidazol-2-yl)-5-azaspiro[2.4]heptane hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a practical synthesis of 1,8-difluorofluorenone and its dibromo and tetrabromo derivatives has been developed . These fluorinated fluorenones are the starting materials for polyhalogenated dibenzochrysenes as well as for geodesic hydrocarbons .Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple aromatic rings and heteroatoms. The fluorene moiety, in particular, is a tricyclic structure with a fused five-membered ring .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be complex and highly specific. The presence of bromine and fluorine atoms could potentially make it a candidate for various substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. For instance, the presence of halogens like bromine and fluorine could potentially influence its reactivity, polarity, and other properties .Applications De Recherche Scientifique
Synthesis and Chemical Properties
Synthesis of Spirocyclic Compounds : Research has shown various methods for synthesizing spirocyclic compounds, including oxetane-fused benzimidazoles and azetidines. These methods are crucial for creating complex molecular architectures that are of interest in medicinal chemistry and drug discovery (Guerot et al., 2011).
Chemical Transformations of Azaspirocycles : Studies have detailed the chemical transformations of azaspirocycles, leading to the generation of novel compounds. These transformations include the cleavage of N–O bonds and subsequent cyclization to form bi- or tricyclic lactams or lactones (Molchanov et al., 2016). Such research is vital for exploring new synthetic pathways and understanding the reactivity of spirocyclic compounds.
Diversity-Oriented Synthesis : The diversity-oriented synthesis of azaspirocycles has been achieved through multicomponent condensation reactions. This approach facilitates the rapid generation of a variety of functionalized pyrrolidines, piperidines, and azepines, which are important scaffolds in drug discovery (Wipf et al., 2004).
Applications in Drug Discovery and Organic Electronics
Drug Discovery : The synthesis of novel spirocyclic compounds, including azetidines and azaspirocycles, showcases their potential application in drug discovery. These compounds serve as building blocks for the development of new drugs with varied biological activities (Guerot et al., 2011); (Wipf et al., 2004).
Organic Electronics : The synthesis of organic dyes containing fluorene decorated with imidazole units for dye-sensitized solar cells (DSSCs) indicates the relevance of similar spirocyclic compounds in organic electronics. These dyes, which possess weak donor segments, influence the optical, electrochemical, and photovoltaic properties of DSSCs, demonstrating the versatility of spirocyclic compounds beyond pharmaceuticals (Kumar et al., 2014).
Orientations Futures
Propriétés
IUPAC Name |
(6S)-6-[5-(7-bromo-9,9-difluorofluoren-2-yl)-1H-imidazol-2-yl]-5-azaspiro[2.4]heptane;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18BrF2N3.ClH/c23-13-2-4-15-14-3-1-12(7-16(14)22(24,25)17(15)8-13)19-10-26-20(28-19)18-9-21(5-6-21)11-27-18;/h1-4,7-8,10,18,27H,5-6,9,11H2,(H,26,28);1H/t18-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLBUHBAYGDRWEI-FERBBOLQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CC(NC2)C3=NC=C(N3)C4=CC5=C(C=C4)C6=C(C5(F)F)C=C(C=C6)Br.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC12C[C@H](NC2)C3=NC=C(N3)C4=CC5=C(C=C4)C6=C(C5(F)F)C=C(C=C6)Br.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19BrClF2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(8H-indeno[1,2-d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2967267.png)
![4-[3-(5-Bromo-2-methoxyphenyl)prop-2-enoylcarbamothioylamino]benzoic acid](/img/structure/B2967270.png)

![N-(1,3-benzothiazol-2-yl)-2-[1-(3-chlorophenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2967273.png)
![4-[2-(2-Methylpropyl)oxiran-2-yl]oxane](/img/structure/B2967274.png)





![3-(2-(Tert-butoxycarbonyl)-5-oxa-2-azaspiro[3.4]octan-7-yl)propanoic acid](/img/structure/B2967282.png)


